molecular formula C19H20N6O B2872687 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide CAS No. 1286716-92-4

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B2872687
CAS No.: 1286716-92-4
M. Wt: 348.41
InChI Key: WSTJCPPVMYUIRS-UHFFFAOYSA-N
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Description

1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position and a piperidine-3-carboxamide group at the 3-position. Its planar structure, as evidenced by crystallographic studies (r.m.s. deviation: 0.044 Å), is stabilized by intramolecular C–H⋯N hydrogen bonding and intermolecular π-π interactions (distance: 3.6859 Å) .

Properties

IUPAC Name

N-phenyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h1-3,5,7-11,13,15H,4,6,12,14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJCPPVMYUIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide

  • Key Differences :
    • Pyridazine 6-position: Chloro substituent (vs. pyrazole in the target compound).
    • Amide substituent: (1-Methylpyrrol-2-yl)methyl group (vs. phenyl).
  • Implications: The chloro group increases electronegativity and lipophilicity (Cl vs. The (1-methylpyrrol-2-yl)methyl group introduces a secondary amine and alkyl chain, which may alter solubility and metabolic stability compared to the aromatic phenyl group.

Compound B : N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Key Differences: Lacks the piperidine-3-carboxamide moiety. Pyridazine 3-position: Amino group (vs. piperidine-carboxamide).
  • Implications: The absence of the carboxamide reduces molecular weight (simpler structure) but eliminates conformational flexibility provided by the piperidine ring.

Heterocyclic Core Modifications

Compound C : 1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide

  • Key Differences :
    • Core: Pyrazole linked to chloropyridine via a methyl group (vs. pyridazine-pyrazole).
    • Amide substituent: 4-Ethoxyphenyl (vs. phenyl).
  • Implications :
    • The ethoxy group enhances electron-donating effects and metabolic stability compared to unsubstituted phenyl.
    • The chloropyridine core introduces a halogen bond acceptor, which may improve target selectivity in halogen-rich binding pockets.

Compound D : 1-(5H,6H,7H-cyclopenta[c]pyridazin-3-yl)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Key Differences: Core: Cyclopentapyridazine (fused bicyclic system vs. monocyclic pyridazine). Amide substituent: Pyrrolidinyl-pyrimidine (vs. phenyl).
  • The pyrrolidinyl-pyrimidine group introduces basic nitrogen atoms, which could enhance solubility and ionic interactions.

Structural and Functional Analysis Table

Compound Name Core Structure Pyridazine 6-Substituent Amide Substituent Molecular Weight Key Features
Target Compound Pyridazine-pyrazole 1H-Pyrazol-1-yl Phenyl ~352.4 (est.) Planar structure, π-π interactions
Compound A Pyridazine Chloro (1-Methylpyrrol-2-yl)methyl ~392.9 Chlorine enhances lipophilicity
Compound B Pyridazine-pyrazole 1H-Pyrazol-1-yl Amino group ~265.3 Simpler structure, hydrogen bonding
Compound C Pyrazole-chloropyridine Chloro 4-Ethoxyphenyl ~432.9 Ethoxy improves metabolic stability
Compound D Cyclopentapyridazine N/A Pyrrolidinyl-pyrimidine ~409.5 Fused core, basic nitrogen atoms

Research Findings and Implications

  • Planarity and Binding: The target compound’s planar pyridazine-pyrazole system facilitates π-π stacking with aromatic residues in target proteins, a feature absent in non-planar analogs like Compound D .
  • Substituent Effects: Electron-withdrawing groups (e.g., chloro in Compound A) increase lipophilicity but may reduce solubility.

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